molecular formula C36H54N4O2 B087807 N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide CAS No. 13018-50-3

N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide

Katalognummer: B087807
CAS-Nummer: 13018-50-3
Molekulargewicht: 574.8 g/mol
InChI-Schlüssel: DMPYTENYPFANFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide is a complex organic compound with the molecular formula C36H54N4O2 This compound is known for its unique structure, which includes two piperidylmethyl groups attached to a sebacamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide typically involves the reaction of 1-methyl-4-phenyl-4-piperidylmethylamine with sebacoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous chromatography systems to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)decanediamide
  • N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)terephthalamide
  • N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)adipamide

Uniqueness

N,N’-Bis(1-methyl-4-phenyl-4-piperidylmethyl)sebacamide is unique due to its specific sebacamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific interactions with biological targets or unique material properties are required .

Eigenschaften

CAS-Nummer

13018-50-3

Molekularformel

C36H54N4O2

Molekulargewicht

574.8 g/mol

IUPAC-Name

N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide

InChI

InChI=1S/C36H54N4O2/c1-39-25-21-35(22-26-39,31-15-9-7-10-16-31)29-37-33(41)19-13-5-3-4-6-14-20-34(42)38-30-36(23-27-40(2)28-24-36)32-17-11-8-12-18-32/h7-12,15-18H,3-6,13-14,19-30H2,1-2H3,(H,37,41)(H,38,42)

InChI-Schlüssel

DMPYTENYPFANFS-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

CN1CCC(CC1)(CNC(=O)CCCCCCCCC(=O)NCC2(CCN(CC2)C)C3=CC=CC=C3)C4=CC=CC=C4

Key on ui other cas no.

13018-50-3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.